N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
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Overview
Description
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide: is a complex organic compound that features a quinoline ring, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is:
Formation of the Quinoline Ring: Starting with aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Coupling Reactions: The quinoline and imidazole intermediates are then coupled with a benzamide derivative through a series of condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the imidazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes involved in cell signaling pathways.
Pathways: May interfere with pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-3-yl)-4-(2-methyl-1H-imidazol-1-yl)benzamide
- N-(quinolin-3-yl)-4-(2-ethyl-1H-imidazol-1-yl)benzamide
Uniqueness
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions not possible with methyl or ethyl derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-quinolin-3-yl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-15-11-14-3-1-2-4-17(14)21-12-15)13-5-7-16(8-6-13)23-10-9-20-19(23)25/h1-12H,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDWCLLKWRVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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